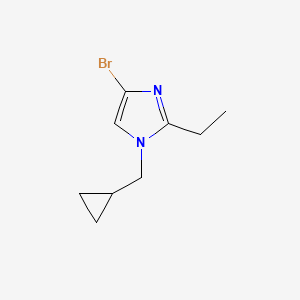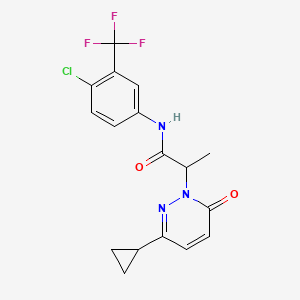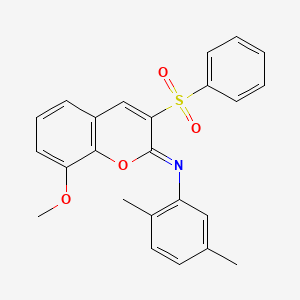
4-bromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-bromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole” is a complex organic compound. It contains a cyclopropylmethyl group, which is a cyclopropane derivative . The compound also has an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms .
Synthesis Analysis
The synthesis of structurally various bromomethyl cyclopropane, a similar compound, has been achieved via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . This process yields products in excellent yields within about 3 seconds .Molecular Structure Analysis
The molecular structure of “this compound” would include a cyclopropylmethyl group attached to an imidazole ring. The imidazole ring would be substituted with a bromine atom and an ethyl group .Scientific Research Applications
Synthesis and Catalysis
Research has shown that imidazole derivatives can be synthesized through eco-friendly approaches, involving multi-component condensation reactions that result in good to excellent yields. These methods emphasize the use of less harmful reagents and conditions, highlighting the compound's role in developing sustainable chemical processes (Mehrabi et al., 2021).
Anticancer Evaluation
Imidazole derivatives have also been evaluated for their anticancer properties. For instance, specific derivatives have shown promising antitumor activity, with some compounds being tested in the National Cancer Institute's 60 cell panel for their efficacy against various cancer cell lines (Noolvi et al., 2011).
Chemical Modification and Functional Materials
The versatility of imidazole derivatives extends to their use in chemical modifications and the production of functional materials. This includes the development of new methods for generating functionalized imidazole derivatives, which are crucial in pharmaceuticals, transition metal catalysts, and other molecular functional materials (Joo et al., 2010).
Environmental Applications
Imidazole derivatives have applications in environmental chemistry, such as in the capture and sequestration of CO2. A specific ionic liquid incorporating an imidazole derivative has shown efficiency in capturing CO2, comparable to commercial amine sequestering agents, but with the advantage of being nonvolatile and water-independent (Bates et al., 2002).
Pharmaceutical and Biological Activity
Furthermore, imidazole derivatives have been synthesized and tested for various biological activities, including hormonal activity in estrogen receptor-positive cells and inhibitory effects on cyclooxygenase enzymes. This indicates their potential in developing therapeutic agents with specific biological targets (Wiglenda et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-1-(cyclopropylmethyl)-2-ethylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-2-9-11-8(10)6-12(9)5-7-3-4-7/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYDDFWCJHSVPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1CC2CC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2746666.png)

![2-(4-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2746668.png)
![N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2746671.png)


![7-(2-chlorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carbaldehyde](/img/structure/B2746677.png)

![8-ethoxy-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2746681.png)

![3-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B2746683.png)
![2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2746686.png)
![2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2746689.png)
